molecular formula C9H8N2O B138982 3-(1H-Imidazol-4-yl)phenol CAS No. 142677-42-7

3-(1H-Imidazol-4-yl)phenol

Cat. No. B138982
M. Wt: 160.17 g/mol
InChI Key: PJQHXDBJGQGWHK-UHFFFAOYSA-N
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Description

“3-(1H-Imidazol-4-yl)phenol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The structures of these compounds can be characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic and analytical techniques . Single crystal XRD studies can reveal the crystal system and space group of the compound . Various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis can be performed to elucidate the structure of the crystal .


Chemical Reactions Analysis

Imidazole has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-Imidazol-4-yl)phenol” include being a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 160.18 .

Scientific Research Applications

Corrosion Inhibition

  • Imidazole derivatives, including those similar to 3-(1H-Imidazol-4-yl)phenol, have been found effective as corrosion inhibitors. Studies have shown that certain imidazole derivatives can significantly inhibit corrosion in metals like mild steel in acidic solutions (Prashanth et al., 2021).
  • Another study demonstrated that imidazole-based molecules, including variants of 3-(1H-Imidazol-4-yl)phenol, effectively inhibit corrosion in carbon steel in an acidic medium. The efficiency of these inhibitors was linked to the hardness of the molecules and their adsorption energies (Costa et al., 2021).

Fluorescence and Photophysical Properties

  • Research into the fluorescence properties of certain imidazole derivatives has revealed that these compounds can bind with metals like zinc, resulting in strong fluorescence. This property is potentially useful in the development of fluorescent probes (Wen-yao, 2012).
  • Syntheses of 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes showed varying fluorescence properties, dependent on the substituents on the phenol ring. These studies are crucial in understanding the emission processes and sensing properties of such compounds (Eseola et al., 2009).

Catalytic and Chemical Reactions

  • Imidazole derivatives have been used in the synthesis of iron complexes, which are further used in reactions like ethylene oligomerisation. This demonstrates the potential of these compounds in catalytic processes (Yankey et al., 2014).
  • The study of electronic and substituent influence on imidazole rings has provided insights into the donor-acceptor capacities of these compounds, which is significant in understanding their chemical behavior and potential applications (Eseola et al., 2012).

Environmental Applications

  • Imidazole derivatives have been utilized in the adsorptive denitrogenation of fuel, showing effectiveness in removing nitrogen-containing compounds from fuel oils. This application is important in the field of fuel purification and environmental protection (Abdul-quadir et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Imidazol-1-yl)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

While specific future directions for “3-(1H-Imidazol-4-yl)phenol” are not mentioned in the search results, research into imidazole derivatives is ongoing due to their broad range of chemical and biological properties . They are being studied for their potential in the development of new drugs .

properties

IUPAC Name

3-(1H-imidazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQHXDBJGQGWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648098
Record name 3-(1H-Imidazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-4-yl)phenol

CAS RN

142677-42-7
Record name 3-(1H-Imidazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kumar, D Jaller, B Patel, JM LaLonde… - Journal of medicinal …, 2008 - ACS Publications
Indoleamine 2,3-dioxygenase (IDO) is emerging as an important new therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by …
Number of citations: 189 pubs.acs.org

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